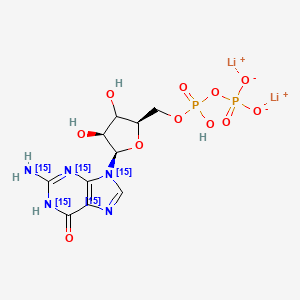
Guanosine 5'-diphosphate-15N5 (dilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine 5’-diphosphate-15N5 (dilithium) is a nucleoside diphosphate that has been labeled with nitrogen-15 isotopes. This compound is a derivative of guanosine 5’-diphosphate, which plays a crucial role in various biological processes, including the activation of adenosine 5’-triphosphate-sensitive potassium channels and the modulation of the interleukin-6/stat-3 pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5’-diphosphate-15N5 (dilithium) involves the incorporation of nitrogen-15 isotopes into the guanosine 5’-diphosphate molecule. This process typically requires the use of labeled nitrogen sources and specific reaction conditions to ensure the successful incorporation of the isotopes .
Industrial Production Methods
Industrial production of guanosine 5’-diphosphate-15N5 (dilithium) involves large-scale synthesis techniques that ensure high purity and yield. The production process includes the use of advanced purification methods to isolate the desired compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
Guanosine 5’-diphosphate-15N5 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce guanosine 5’-diphosphate derivatives with additional oxygen atoms, while reduction reactions may yield hydrogenated derivatives .
Aplicaciones Científicas De Investigación
Guanosine 5’-diphosphate-15N5 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in quantitative studies due to its stable isotope labeling.
Biology: Investigated for its role in activating potassium channels and modulating inflammatory pathways.
Medicine: Explored for its potential as an iron mobilizer and its effects on anemia of inflammation.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of guanosine 5’-diphosphate-15N5 (dilithium) involves its interaction with specific molecular targets and pathways. It activates adenosine 5’-triphosphate-sensitive potassium channels, which play a role in cellular signaling and ion transport. Additionally, it modulates the interleukin-6/stat-3 pathway, which is involved in inflammatory responses and iron metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Guanosine 5’-diphosphate: The unlabeled version of the compound, which shares similar biological activities but lacks the nitrogen-15 isotopic labeling.
Guanosine 5’-triphosphate: Another nucleoside diphosphate involved in cellular signaling and energy transfer.
Adenosine 5’-diphosphate: A related compound that also plays a role in cellular energy metabolism
Uniqueness
Guanosine 5’-diphosphate-15N5 (dilithium) is unique due to its nitrogen-15 isotopic labeling, which makes it a valuable tool for tracing and quantifying biological processes. This labeling provides enhanced sensitivity and specificity in various analytical techniques, making it a preferred choice for research applications .
Propiedades
Fórmula molecular |
C10H13Li2N5O11P2 |
|---|---|
Peso molecular |
460.1 g/mol |
Nombre IUPAC |
dilithium;[[(2R,4S,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O11P2.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5?,6+,9-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |
Clave InChI |
AYHHBIHQJFJWSB-HFJMTBGCSA-L |
SMILES isomérico |
[Li+].[Li+].C1=[15N]C2=C([15N]1[C@H]3[C@H](C([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)[15N]=C([15NH]C2=O)[15NH2] |
SMILES canónico |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





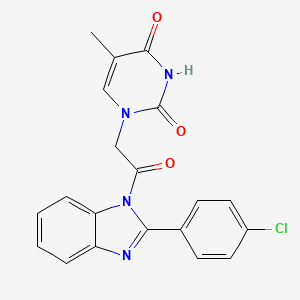
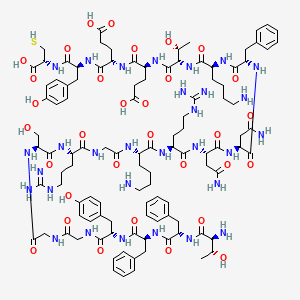
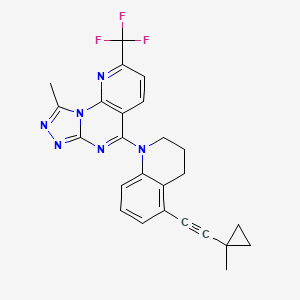
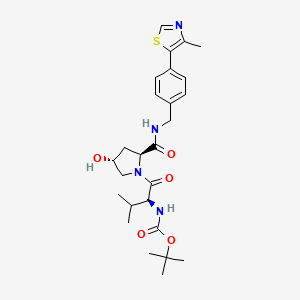
![(1R,2S,3R,5R,6S,8R,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid](/img/structure/B12387143.png)

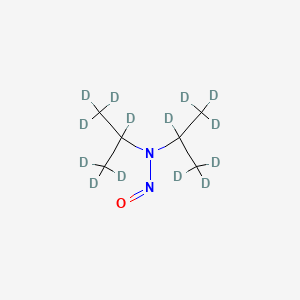

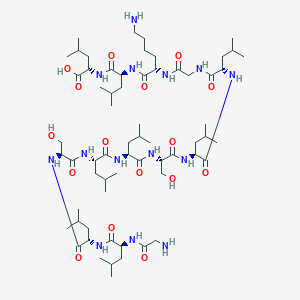
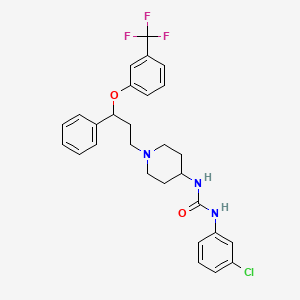
![N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;hydrochloride](/img/structure/B12387178.png)
